molecular formula C10H9ClN2 B151232 2-Amino-6-chloro-3-methylquinoline CAS No. 137110-42-0

2-Amino-6-chloro-3-methylquinoline

Cat. No. B151232
M. Wt: 192.64 g/mol
InChI Key: VHUGVEXJEVUWSZ-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3-methylquinoline is a chemical compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse applications in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors such as vanillin. For instance, the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline involves methylation, nitration, oxidation, reduction, cyclization, chlorination, and amination, with an overall yield of 26% . Although not directly related to 2-Amino-6-chloro-3-methylquinoline, this process highlights the complexity and the type of reactions that might be involved in synthesizing similar compounds.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring structure consisting of a benzene ring and a pyridine ring. The specific substituents on the quinoline core, such as amino, chloro, and methyl groups, can significantly influence the chemical behavior and properties of the compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including substitutions and additions, due to the presence of reactive sites on the molecule. For example, the synthesis of thiophene-fused quinoline analogues from 2-chloro-3-cyanoquinolines involves the reaction with chloroacetonitrile, leading to the formation of 3-amino-2-cyanothieno[2,3-b]quinolines . This demonstrates the reactivity of the chloro group in quinoline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the crystal and molecular structure of organic acid–base adducts from 2-methylquinoline and different acids were studied, revealing that the strength and directionality of hydrogen bonds between acidic components and 2-methylquinoline are crucial for the formation of binary organic acid–base adducts . This suggests that 2-Amino-6-chloro-3-methylquinoline could also form similar adducts due to the presence of the amino group, which is a potential site for hydrogen bonding.

Scientific Research Applications

Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline is an essential segment of both natural and synthetic compounds .

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

  • Medicinal Chemistry

    • Quinoline derivatives are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry .
    • They are present in numerous biological compounds, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .
    • For example, a compound named 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) exhibited potent antimicrobial activity comparable to the standard ciprofloxacin .
  • Synthetic Organic Chemistry

    • Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry .
    • A wide range of synthesis protocols have been reported for the construction of the quinoline scaffold .
    • Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .
  • Pharmaceutical Chemistry

    • Quinoline derivatives are utilized extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
    • Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
  • Industrial Applications

    • Quinoline and its derivatives are utilized in the areas of food, catalysts, dyes, materials, refineries, electronics, etc .
  • Green Chemistry

    • Green reaction protocols are also useful for the construction and functionalization of quinoline .
  • Bioactive Compound Synthesis

    • Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Antimicrobial Agents

    • Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
    • For example, a compound named 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) exhibited potent antimicrobial activity comparable to standard ciprofloxacin .
  • DNA Synthesis Inhibitors

    • Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Synthesis of Bioactive Chalcone Derivatives

    • Quinoline derivatives are used in the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
  • Green Chemistry

    • Quinoline derivatives are used in green chemistry, particularly in the synthesis of 2-chloro-3-formylquinolines and its derivatives .
  • Synthesis of 3-Chloro-1-(Aryl)-4-(2-(2-Chloro-6-Methylquinolin-3-yl)-5-(Pyridin-4-yl)-1,3,4-Oxadiazol-3(2H)-yl)-4-Ethyl-Azetidin-2-Ones

    • A novel class of these compounds was synthesized using 2-chloro-6-methylquinoline-3-carbaldehyde and isonicotinohydrazide as starting materials .
  • Synthesis of 1-Azanapthalene and Benzo[b]Pyridine

    • Quinoline, also known as 1-benzazine, benzopyridine, and 1-azanaphthalene, is used in the synthesis of these compounds .

Safety And Hazards

2-Amino-6-chloro-3-methylquinoline is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is toxic to aquatic life with long-lasting effects .

Future Directions

Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for quinoline derivatives .

properties

IUPAC Name

6-chloro-3-methylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUGVEXJEVUWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Cl)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577122
Record name 6-Chloro-3-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloro-3-methylquinoline

CAS RN

137110-42-0
Record name 6-Chloro-3-methyl-2-quinolinamine
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Record name 6-Chloro-3-methylquinolin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 137110-42-0
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